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Introduction
A-443654, also known as Rizavasertib, is a potent and highly selective, ATP-competitive, and

reversible pan-Akt inhibitor.[1][2][3] It targets all three isoforms of the Akt kinase (Akt1, Akt2,

and Akt3), a critical serine/threonine kinase node in cellular signaling pathways that govern cell

proliferation, survival, metabolism, and angiogenesis.[4] Due to the frequent hyperactivation of

the PI3K/Akt pathway in human cancers, A-443654 has been a subject of significant interest in

oncology research. This document provides a comprehensive overview of its chemical

structure, properties, mechanism of action, and key experimental findings.

Chemical Structure and Properties
A-443654 is a derivative of indazole-pyridine compounds.[1][3][5]

IUPAC Name: (2S)-1-(1H-indol-3-yl)-3-[[5-(3-methyl-2H-indazol-5-yl)-3-pyridinyl]oxy]propan-

2-amine[6]

Synonyms: A 443654, A443654, Rizavasertib[6][7][8]

Chemical Formula: C₂₄H₂₃N₅O[4][6][7][9]
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Table 1: Physicochemical Properties of A-443654
Property Value Reference

CAS Number 552325-16-3 [4][6][7][9]

Molecular Weight 397.47 g/mol [1][9]

Appearance Solid [7]

Solubility

Insoluble in H₂O; ≥19.85

mg/mL in DMSO; ≥44.3 mg/mL

in EtOH

[7]

Mechanism of Action
A-443654 functions as a pan-inhibitor of Akt kinases by binding to the ATP-binding pocket, thus

preventing the phosphorylation of downstream substrates.[1][7] It demonstrates high potency

with equal efficacy against Akt1, Akt2, and Akt3 isoforms.[8]

A peculiar and widely reported characteristic of A-443654 is its induction of "paradoxical"

hyperphosphorylation of Akt at its key regulatory sites, Threonine 308 (Thr308) and Serine 473

(Ser473).[2][10] This occurs concurrently with the potent inhibition of downstream signaling.[2]

This feedback event is dependent on PI3K activity and the mTORC2 complex.[11] Despite the

increased phosphorylation of the Akt protein itself, its kinase activity is effectively inhibited,

leading to a decrease in the phosphorylation of its downstream targets, including GSK3α/β,

TSC2, and mTOR.[7][10]

Signaling Pathway Inhibition
The primary mechanism of A-443654 is the disruption of the PI3K/Akt/mTOR signaling

cascade. By inhibiting Akt, it effectively blocks signals that promote cell survival and

proliferation. This leads to several key cellular outcomes, including cell cycle arrest and

apoptosis.
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Caption: PI3K/Akt signaling pathway with A-443654 inhibition point.
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A-443654 is characterized by its picomolar potency against Akt kinases. Its efficacy has been

quantified in various cellular assays, demonstrating potent inhibition of tumor cell proliferation

and induction of apoptosis.

Table 2: In Vitro Potency and Efficacy of A-443654
Parameter Target/Cell Line Value Reference

Kᵢ Akt1 160 pM [1][7][8][12]

EC₅₀
Tumor Proliferation

(MiaPaCa-2 cells)
100 nM [7][12]

EC₅₀
Apoptosis Induction

(CLL cells)
0.63 µM [7][12]

IC₅₀
SNCA-Luc Reporter

Activity
251 nM [10]

Key Experimental Findings and Protocols
In Vitro Cellular Effects

Cell Cycle Arrest: Treatment with A-443654 induces a G2/M phase accumulation in cancer

cell lines.[4][7][13] This is linked to its ability to interfere with mitotic progression through the

transcriptional regulation of Aurora A kinase, a key protein for mitotic entry and spindle

formation.[13][14]

Apoptosis: The compound effectively induces apoptosis in various cancer cells, including

chronic lymphocytic leukemia and pancreatic cancer cells.[7][12]

Neurodegenerative Disease Models: In cellular models of Parkinson's disease, A-443654

has been shown to lower the expression of α-synuclein (SNCA) and normalize markers of

endoplasmic reticulum (ER) stress and autophagy, suggesting a potential therapeutic avenue

beyond oncology.[10]

In Vivo Efficacy
In preclinical mouse xenograft models, A-443654 demonstrated significant tumor growth

inhibition.
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MiaPaCa-2 Pancreatic Cancer Model: Administration of A-443654 at 7.5 mg/kg/day resulted

in significant inhibition of tumor growth.[7] The combination with rapamycin showed greater

efficacy than either agent alone.[7]

3T3-Akt1 Tumor Model: The compound also effectively inhibited tumor growth in a murine

fibroblast model expressing active Akt.[7][8]

Experimental Protocol Outlines
Detailed experimental protocols are often proprietary; however, published literature provides an

outline of the methodologies used to characterize A-443654.

5.3.1 Cell Proliferation Assay (Alamar Blue) A common method to assess the effect of A-

443654 on cell viability.

Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.

Treatment: Treat cells with a dose range of A-443654 for a specified duration (e.g., 48-72

hours).

Reagent Addition: Wash cells with PBS and add Alamar Blue reagent diluted in growth

media.

Incubation: Incubate plates until color change is observed.

Measurement: Read fluorescence using a microplate reader (e.g., excitation 544 nm,

emission 595 nm).

Analysis: Calculate EC₅₀ values from dose-response curves.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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